molecular formula C21H24ClFO5 B571609 fluoro-Dapagliflozin CAS No. 1181681-43-5

fluoro-Dapagliflozin

Cat. No. B571609
M. Wt: 410.866
InChI Key: VYRXTNZYAGBKPS-ADAARDCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluoro-Dapagliflozin is a structural analog of Dapagliflozin and a selective SGLT2 inhibitor . It blocks glucose transport and glucose-coupled currents . It has a molecular weight of 410.86 and a formula of C21H24ClFO5 .


Synthesis Analysis

Dapagliflozin undergoes extensive metabolism and transforms to metabolites in humans . A streamlined synthetic approach is devised to access three metabolites of dapagliflozin namely, benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin . Two synthetic protocols have been proposed for the synthesis of benzylic hydroxy dapagliflozin and oxo dapagliflozin .


Molecular Structure Analysis

Dapagliflozin is a sodium-glucose co-transporter-2 (SGLT-2) inhibitor . It works by removing sugar from the body with the urine .


Chemical Reactions Analysis

Dapagliflozin undergoes extensive metabolism and transforms to metabolites in humans . The contribution of pharmacologically active metabolites in drug discovery and development is significant .


Physical And Chemical Properties Analysis

Dapagliflozin is a sodium-glucose co-transporter-2 (SGLT-2) inhibitor . It has a molecular weight of 410.86 and a formula of C21H24ClFO5 .

Scientific Research Applications

  • Effects on Liver Fat and Insulin Sensitivity : Dapagliflozin was found to improve glycemic control in obese patients with type 2 diabetes by reducing liver proton density fat fraction and the volume of visceral adipose tissue, without affecting tissue-level insulin sensitivity (Latva-Rasku et al., 2019).

  • Long-term Glycemic Control and Weight Management : Over a 2-year period, Dapagliflozin maintained glycemic control while reducing weight and body fat mass in patients with type 2 diabetes inadequately controlled on metformin (Bolinder et al., 2014).

  • Dapagliflozin Monotherapy Efficacy : In treatment-naive patients with type 2 diabetes, Dapagliflozin lowered hyperglycemia without major episodes of hypoglycemia, making it a unique addition to existing treatment options (Ferrannini et al., 2010).

  • Cardiovascular Outcomes in Type 2 Diabetes : Dapagliflozin did not show a higher or lower rate of major adverse cardiovascular events compared to placebo, but resulted in a lower rate of cardiovascular death or hospitalization for heart failure (Declare–Timi Investigators, 2019).

  • Effects on Different Stages of Type 2 Diabetes Mellitus : Dapagliflozin showed efficacy in early-stage and late-stage type 2 diabetes patient populations, as measured by changes in hemoglobin A1c concentration and body weight (Zhang et al., 2010).

  • Dapagliflozin in Combination with Omega-3 : The combination of dapagliflozin and omega-3 significantly reduced liver fat content in individuals with type 2 diabetes and non-alcoholic fatty liver disease (Eriksson et al., 2018).

  • Safety and Efficacy in Japanese Patients : Dapagliflozin was found to be effective and safe as monotherapy in Japanese type 2 diabetes patients with inadequate glycemic control (Kaku et al., 2013).

  • Discovery and Development of Dapagliflozin : Dapagliflozin was identified as a potent and selective hSGLT2 inhibitor, prompting its clinical evaluation for the treatment of type 2 diabetes (Meng et al., 2008).

  • Review in Type 2 Diabetes : Dapagliflozin as monotherapy and combination therapy provided effective glycemic control and reduced body weight and blood pressure across a broad spectrum of patients with type 2 diabetes (Dhillon, 2019).

  • Renal Ischemia-Reperfusion Injury Attenuation : Dapagliflozin attenuated renal ischemia-reperfusion injury, suggesting a renoprotective role (Chang et al., 2016).

Future Directions

The 2020 FDA draft guidance recommends strategies to optimize diabetes drug evaluation while maintaining the pipeline considering the CVOT results with new classes of glucose-lowering therapies from the past decade .

properties

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-fluoro-6-(hydroxymethyl)oxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClFO5/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(23)17(11-24)28-21/h3-8,10,17-21,24-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRXTNZYAGBKPS-ADAARDCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)F)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)F)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

fluoro-Dapagliflozin

Citations

For This Compound
11
Citations
C Ghezzi, SY Amy, BA Hirayama, V Kepe… - Journal of the …, 2017 - ncbi.nlm.nih.gov
… of fluoro-dapagliflozin (in which the 4-OH group in the glucose ring is substituted with a fluorine atom) (Figure 2) in HEK293T cells expressing SGLT1 or SGLT2. Fluoro-dapagliflozin has …
Number of citations: 58 www.ncbi.nlm.nih.gov
CS Hummel, C Lu, J Liu, C Ghezzi… - … of Physiology-Cell …, 2012 - journals.physiology.org
… Phlorizin and galacto-dapagliflozin rapidly dissociated from SGLT2 [half-time off rate (t 1/2,Off ) ≈ 20–30 s], while dapagliflozin and fluoro-dapagliflozin dissociated from hSGLT2 at a …
Number of citations: 99 journals.physiology.org
C Ghezzi, C Scafoglio, J Liu, JR Barrio… - The FASEB …, 2016 - Wiley Online Library
… In the present study, we used [F‐18] fluoro‐dapagliflozin (F‐Dapa), a specific, high‐affinity SGLT2 ligand (K B 4 nM), to study the localization and activity of SGLT2 in the mouse kidney …
Number of citations: 0 faseb.onlinelibrary.wiley.com
C Ghezzi, DDF Loo, EM Wright - Diabetologia, 2018 - Springer
… Dapagliflozin acts specifically on the kidneys, as shown by microPET imaging of mice injected with 4-[ 18 F]fluoro-dapagliflozin (F-Dapa) [32]. F-Dapa binds specifically to the external …
Number of citations: 269 link.springer.com
EM Wright - Pflügers Archiv-European Journal of Physiology, 2020 - Springer
… The distribution of SGLT2 in mice was confirmed using 4-[ 18 F18]fluoro-dapagliflozin autoradiography and micro-PET [6], but the PET approach was not successful in humans due to …
Number of citations: 37 link.springer.com
S van der Hoek, J Stevens - Frontiers in Pharmacology, 2022 - frontiersin.org
… As such, 4-[ 18 F] fluoro-dapagliflozin was developed; a PET tracer of dapagliflozin where … to dapagliflozin, 4-[ 18 F] fluoro-dapagliflozin does not retain the original molecular structure of …
Number of citations: 1 www.frontiersin.org
CCJ Dekkers, RT Gansevoort, HJL Heerspink - Current Diabetes Reports, 2018 - Springer
… specifically inhibit the SGLT-2 transporter in the proximal tubule of the kidney, demonstrated by a recent study using positron emission tomography with 4-[ 18 F]fluoro-dapagliflozin [24]. …
Number of citations: 73 link.springer.com
S van der Hoek, IF Antunes, KA Attia… - Journal of Medicinal …, 2021 - ACS Publications
… (11,12) Recently, 4-[ 18 F]fluoro-dapagliflozin (F-Dapa) was synthesized and subsequently shown to exhibit subtype selectivity toward SGLT2. (13) However, due to the addition of an …
Number of citations: 3 pubs.acs.org
JSJ Vinke, HJL Heerspink… - Current Opinion in …, 2019 - ncbi.nlm.nih.gov
… Finally, no binding of intravenously injected 4-fluoro-dapagliflozin was observed in bone tissue of rats or mice [35]. Although SGLT2 is highly specific to the kidney, SGLT1 is also …
Number of citations: 21 www.ncbi.nlm.nih.gov
CC van Ruiten, JS ten Kulve… - Effects of SGLT2 inhibition … - research.vu.nl
Aims We investigated if individuals with higher emotional eating scores are less sensitive to the effects of a GLP-1RA on central responses to food cues. Additionally, we investigated the …
Number of citations: 0 research.vu.nl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.